molecular formula C27H25BrN4O2S B2975511 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-94-2

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2975511
CAS No.: 887220-94-2
M. Wt: 549.49
InChI Key: VYQDCVQRJRSOJM-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a bromophenyl group, a furan ring, and a thiazolo[3,2-b][1,2,4]triazole core. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Bromophenyl Group: This step typically involves a halogenation reaction, where a bromine atom is introduced to the phenyl ring.

    Incorporation of the Benzylpiperidine Moiety: This can be achieved through a nucleophilic substitution reaction, where the benzylpiperidine group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzyl group.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine atom to a hydrogen atom.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the bromophenyl and benzylpiperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Products typically include dehalogenated compounds or reduced aromatic rings.

    Substitution: Products vary widely but can include substituted aromatic rings or modified piperidine structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its diverse functional groups make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s diverse functional groups allow it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a chlorine atom instead of bromine.

    5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups. The presence of a bromine atom can significantly influence its reactivity and interactions compared to its chlorine or fluorine analogs. This can lead to differences in biological activity, making it a compound of particular interest in research.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3-bromophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN4O2S/c28-21-9-4-8-20(17-21)23(31-13-11-19(12-14-31)16-18-6-2-1-3-7-18)24-26(33)32-27(35-24)29-25(30-32)22-10-5-15-34-22/h1-10,15,17,19,23,33H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDCVQRJRSOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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